molecular formula C14H14ClNO B12005085 9-Chloro-5-methoxy-1,2,3,4-tetrahydroacridine

9-Chloro-5-methoxy-1,2,3,4-tetrahydroacridine

Cat. No.: B12005085
M. Wt: 247.72 g/mol
InChI Key: YCQHWLQKJDTWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-5-methoxy-1,2,3,4-tetrahydroacridine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methoxy-1,2,3,4-tetrahydroacridine with thionyl chloride to introduce the chloro substituent at the 9-position . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

9-Chloro-5-methoxy-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

    Substitution Products: Amino or thiol derivatives

    Oxidation Products: Aldehydes, acids

    Reduction Products: Dihydro derivatives

Properties

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

9-chloro-5-methoxy-1,2,3,4-tetrahydroacridine

InChI

InChI=1S/C14H14ClNO/c1-17-12-8-4-6-10-13(15)9-5-2-3-7-11(9)16-14(10)12/h4,6,8H,2-3,5,7H2,1H3

InChI Key

YCQHWLQKJDTWBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C3CCCCC3=C2Cl

Origin of Product

United States

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